![molecular formula C23H18N4O2 B403314 (4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403314.png)
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-acetylphenylhydrazine with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as dyes and pigments
作用機序
The mechanism of action of (4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The hydrazone linkage and pyrazolone ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrazolines: Compounds with a similar pyrazolone ring structure but differing in the substitution pattern.
Hydrazones: Compounds with a hydrazone linkage but lacking the pyrazolone ring.
Imidazoles: Heterocyclic compounds with a five-membered ring containing two nitrogen atoms, similar in some chemical properties
Uniqueness
(4Z)-4-[2-(3-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a hydrazone linkage and a pyrazolone ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C23H18N4O2 |
|---|---|
分子量 |
382.4g/mol |
IUPAC名 |
4-[(3-acetylphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H18N4O2/c1-16(28)18-11-8-12-19(15-18)24-25-22-21(17-9-4-2-5-10-17)26-27(23(22)29)20-13-6-3-7-14-20/h2-15,26H,1H3 |
InChIキー |
KDZBUAAWPAKLDK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


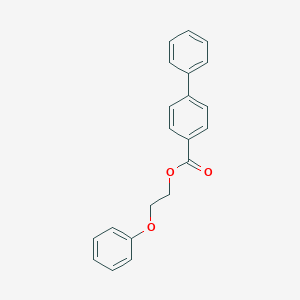
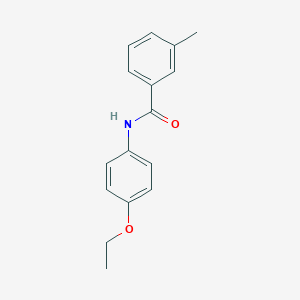
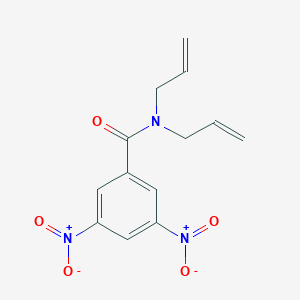
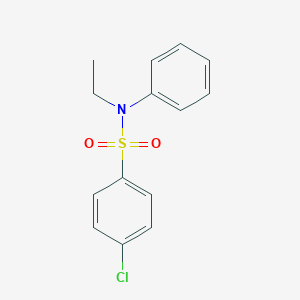
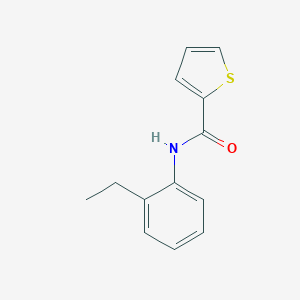
![4-Bromo-2-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B403239.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B403241.png)
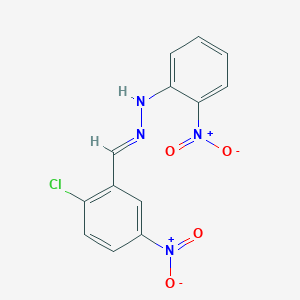
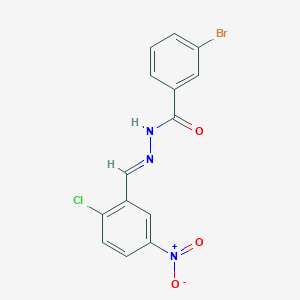
![{3-[(4-Chloro-3-nitrobenzylidene)amino]phenyl}methanol](/img/structure/B403246.png)
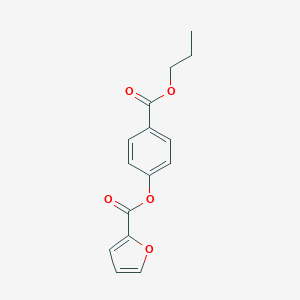
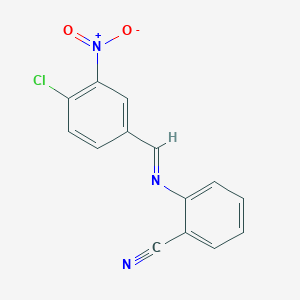
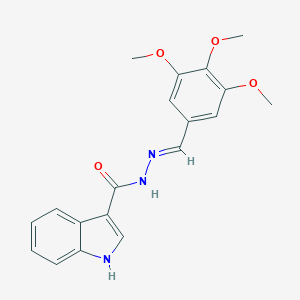
![(1E)-1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE](/img/structure/B403253.png)
